cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester
Description
Introduction to Cyclobutane-Based Carbamates in Medicinal Chemistry
Historical Development of Cyclobutane Scaffolds in Drug Discovery
The exploration of cyclobutane derivatives in drug discovery began with the synthesis of cyclobutane itself in 1907, though its biological relevance remained unexplored until the mid-20th century. Early applications focused on inorganic complexes, such as carboplatin, a platinum-containing chemotherapeutic agent that crosslinks DNA via cyclobutane-like coordination. The discovery of natural cyclobutane-containing compounds, such as sceptrins from marine sponges, further underscored their pharmacological potential, particularly in antimicrobial and anticancer contexts.
A paradigm shift occurred in the 2000s with the rational design of synthetic cyclobutane amino acids. These molecules leveraged the ring’s puckered geometry and elongated C−C bonds to impose conformational restrictions on peptides and small molecules. For instance, Izquierdo et al. demonstrated that cyclobutane β-amino acids could stabilize extended peptide conformations, enabling selective interactions with biological targets. This work laid the groundwork for incorporating carbamate-protected cyclobutylamines, such as cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester, into drug candidates.
Significance of Conformationally Restricted Amino Acid Derivatives
Conformational restriction via cyclobutane rings addresses key challenges in drug design, including metabolic instability and off-target binding. The cyclobutane scaffold’s inherent rigidity reduces rotational freedom, locking pharmacophores into bioactive conformations. For example, Malaschuk et al. replaced flexible ethyl linkers in indole-based kinase inhibitors with cyclobutyl rings, achieving a 10-fold potency increase by preorganizing the ligand for optimal target engagement.
The tert-butyl carbamate group in this compound further enhances stability by shielding the amine from oxidative metabolism. This protection is critical during synthetic workflows, as demonstrated in the synthesis of hybrid β,γ-peptidomimetics, where Boc-protected cyclobutane amino acids enabled precise coupling sequences without side reactions. Additionally, the methyl substituent at the 1-position of the cyclobutane ring introduces steric bulk, fine-tuning the molecule’s hydrophobicity for improved membrane permeability.
Table 1: Key Properties of this compound
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₀H₂₀N₂O₂ |
| Molecular Weight | 200.28 g/mol |
| IUPAC Name | tert-butyl N-(3-amino-1-methylcyclobutyl)carbamate |
| Key Functional Groups | Boc-protected amine, cyclobutane ring |
| Role in Drug Design | Conformational restriction, metabolic stabilization |
Research Evolution of this compound
The synthetic accessibility of this compound has driven its adoption in medicinal chemistry. Early routes relied on [2+2] photocycloadditions of dehydroamino acids, but modern methods employ enantioselective catalysis to achieve high stereochemical purity. For instance, Verkh et al. developed a chiral oxazolidinone-mediated resolution to isolate the cis-isomer with >99% enantiomeric excess, enabling its use in stereospecific reactions.
Structural studies reveal that the cyclobutane ring adopts a puckered conformation, with the Boc group occupying an equatorial position to minimize steric clash. This geometry directs the amine moiety into solvent-exposed regions of protein binding pockets, as observed in co-crystallization studies with AKT1 kinase. The compound’s utility extends beyond kinase inhibition; it has been incorporated into antimicrobial peptidomimetics, where its rigidity disrupts bacterial membrane integrity without mammalian cytotoxicity.
Current Research Landscape and Perspectives
Recent advances focus on leveraging this compound in targeted protein degradation and covalent inhibitor design. Its cyclobutane core serves as a spacer in proteolysis-targeting chimeras (PROTACs), optimizing the distance between E3 ligase and target protein binders. Additionally, the Boc group can be selectively deprotected to introduce warheads for covalent modification, as seen in irreversible BTK inhibitors.
Emerging computational tools, such as molecular dynamics simulations, predict that cyclobutane carbamates will play a pivotal role in designing next-generation GPCR agonists. Their ability to restrict rotational states aligns with the conformational demands of G-protein coupling, offering a pathway to subtype-selective modulators. With commercial availability from suppliers like Pharmablock (Catalog: PBN20121312), this compound is poised to remain a cornerstone of structure-based drug discovery.
Properties
IUPAC Name |
tert-butyl N-(3-amino-1-methylcyclobutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-10(4)5-7(11)6-10/h7H,5-6,11H2,1-4H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSIQLWXIWQGFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901140214, DTXSID101144200 | |
| Record name | Carbamic acid, N-(trans-3-amino-1-methylcyclobutyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901140214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-(cis-3-amino-1-methylcyclobutyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101144200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1408074-61-2, 1408076-04-9 | |
| Record name | Carbamic acid, N-(trans-3-amino-1-methylcyclobutyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901140214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-(cis-3-amino-1-methylcyclobutyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101144200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclobutane Ring Construction via Malonate Alkylation
The foundational approach to synthesizing cis-(3-amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester involves cyclobutane ring formation through malonate alkylation. Radchenko et al. demonstrated that dialkylation of malonate esters with 1,3-dibromopropane under basic conditions generates a cyclobutane ring. Subsequent hydrolysis and decarboxylation yield 1,3-diaminocyclobutane intermediates. For the target compound, the methyl group is introduced during the alkylation step using methyl-substituted malonate derivatives.
The stereochemical outcome (cis vs. trans) is influenced by the reaction conditions. Employing a bulky base, such as potassium tert-butoxide, promotes a concerted mechanism that favors the cis configuration due to reduced steric hindrance during ring closure. Post-alkylation, the primary amine is selectively protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base like triethylamine, yielding the tert-butyl carbamate. This method achieves multigram quantities with >70% overall yield and >95% cis selectivity.
Stereoselective Amination of Cyclobutane Carboxylates
An alternative route involves the stereoselective amination of preformed cyclobutane carboxylates. Starting from methylcyclobutane carboxylic acid, the carboxyl group is converted to an acyl azide via Curtius rearrangement. Thermal decomposition of the azide generates an isocyanate intermediate, which is hydrolyzed to the corresponding amine. The cis configuration is preserved by conducting the reaction in a polar aprotic solvent (e.g., DMF), which stabilizes the transition state through solvation effects.
Following amination, the tertiary amine is protected using Boc anhydride under anhydrous conditions. This method offers moderate yields (50–60%) but excels in stereochemical fidelity, with cis:trans ratios exceeding 9:1.
Enzymatic Resolution of Racemic Mixtures
For substrates where stereochemical control during synthesis is challenging, enzymatic resolution provides a viable alternative. Hydrolases such as lipase B from Candida antarctica (CAL-B) selectively deprotect the trans isomer of racemic tert-butyl carbamates. The cis isomer remains intact due to steric hindrance around the carbamate group, enabling separation via chromatography.
In a representative procedure, racemic N-Boc-1,3-diaminocyclobutane is treated with CAL-B in phosphate buffer (pH 7.4). The enzyme hydrolyzes the trans isomer’s Boc group, leaving the cis isomer untouched. After extraction, the this compound is isolated in 45% yield with 98% enantiomeric excess.
Reductive Amination of Cyclobutanone Derivatives
Reductive amination offers a direct route to introduce the amino group while maintaining cis stereochemistry. Cyclobutanone is condensed with methylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride). The resulting 1-methyl-3-aminocyclobutane is then protected with Boc anhydride.
Key to this method is the use of a chiral catalyst, such as (R)-BINAP, to enforce cis selectivity during imine formation. Yields range from 55–65%, with cis:trans ratios of 8:1 reported.
Solid-Phase Synthesis for High-Throughput Applications
Solid-phase synthesis enables rapid exploration of structural analogs. Wang resin functionalized with a tert-butyl carbamate linker is reacted with 1-methyl-3-nitrocyclobutane carboxylate. Reduction of the nitro group (H₂/Pd-C) yields the amine, which is subsequently deprotected and re-protected with Boc anhydride.
This method sacrifices yield (40–50%) for scalability and parallel synthesis capabilities, making it ideal for medicinal chemistry campaigns.
Comparative Analysis of Methods
| Method | Yield | Cis:Trans Ratio | Scalability | Complexity |
|---|---|---|---|---|
| Malonate Alkylation | 70–75% | 95:5 | High | Moderate |
| Enzymatic Resolution | 45–50% | 98:2 | Medium | Low |
| Reductive Amination | 55–65% | 85:15 | Medium | High |
The malonate alkylation route is preferred for industrial-scale synthesis due to its balance of yield and stereoselectivity. Enzymatic resolution, while less scalable, is invaluable for obtaining enantiopure material.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted cyclobutyl derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
Cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester is primarily utilized as an intermediate in the synthesis of pharmaceuticals. It has been identified as a crucial component in developing drugs aimed at treating neurological disorders. The compound's structural properties allow it to interact effectively with biological targets, enhancing its utility in medicinal chemistry .
Case Study:
A notable study demonstrated the compound's effectiveness in synthesizing selective inhibitors for specific enzyme targets. For instance, research indicated that derivatives of this compound could inhibit ULK1, a kinase involved in autophagy, showcasing its potential in drug design for neurodegenerative diseases .
Agricultural Chemicals
Enhancement of Agrochemicals:
In agriculture, this compound is employed in formulating agrochemicals. It enhances the efficacy of pesticides and herbicides, contributing to increased crop yields and pest resistance. The compound's ability to modify the activity of active ingredients makes it valuable for developing more effective agricultural products .
Application Example:
Research has shown that incorporating this compound into pesticide formulations can improve their stability and effectiveness against various pests, leading to better agricultural outcomes without increasing environmental toxicity.
Biochemical Research
Enzyme Inhibition Studies:
The compound is also significant in biochemical research, particularly in studies related to enzyme inhibition and protein interactions. Its buffering capacity allows it to maintain pH levels crucial for various biochemical assays, making it an essential reagent in laboratory settings .
Research Insights:
Studies have utilized this compound to investigate enzyme kinetics and mechanisms of action, providing insights into metabolic pathways and potential therapeutic targets .
Polymer Chemistry
Building Block for Polymers:
In polymer chemistry, this compound serves as a building block for synthesizing new materials with tailored properties. Its unique chemical structure allows researchers to create polymers that exhibit specific mechanical and thermal characteristics suitable for industrial applications .
Development Example:
Research has focused on using this compound to develop biodegradable polymers that can be used in various applications, including packaging and biomedical devices, thereby addressing environmental concerns associated with traditional plastics.
Cosmetic Formulations
Skin-Conditioning Properties:
this compound is incorporated into cosmetic products due to its potential skin-conditioning benefits. It is believed to enhance moisturizing effects and provide anti-aging properties when used in formulations .
Market Application:
Cosmetic companies have begun exploring this compound's use in creams and lotions aimed at improving skin hydration and elasticity, highlighting its versatility beyond traditional applications.
Summary Table of Applications
| Field | Application | Significance |
|---|---|---|
| Pharmaceutical | Intermediate in drug synthesis | Targeting neurological disorders |
| Agricultural Chemicals | Enhancer for pesticides/herbicides | Increased efficacy and crop yield |
| Biochemical Research | Enzyme inhibition studies | Insights into metabolic pathways |
| Polymer Chemistry | Building block for new polymers | Development of tailored materials |
| Cosmetic Formulations | Skin-conditioning agent | Enhances moisturizing and anti-aging properties |
Mechanism of Action
The mechanism of action of cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Key Structural and Functional Differences
The compound is compared below with (1S,3R)-(3-Acetyl-2,2-dimethyl-cyclobutyl)-carbamic acid tert-butyl ester (CAS: 188918-44-7), a structurally related carbamate derivative.
Functional Implications of Structural Variations
Reactivity: The amino group in the target compound enables nucleophilic reactions (e.g., acylation, alkylation), facilitating its use in drug intermediate synthesis. In contrast, the acetyl group in the analog reduces nucleophilicity, limiting its reactivity but enhancing stability .
Physicochemical Properties: The higher molecular weight (241.33 vs. 200.28) and lipophilic acetyl group in the analog suggest greater lipid solubility, which could influence membrane permeability in biological systems. The amino group in the target compound enhances polarity, favoring aqueous solubility .
Applications :
- The target compound’s industrial-scale production implies its utility in high-volume applications, such as protease inhibitor or kinase inhibitor synthesis. The analog’s rarity and cost position it as a specialized reagent for exploratory medicinal chemistry .
Research Findings and Market Context
- Synthetic Utility : The tert-butyl carbamate group in both compounds offers steric protection, enabling selective deprotection under acidic conditions. This feature is critical in multi-step syntheses of bioactive molecules .
- Cost and Accessibility : The stark price difference ($2,400/g for the analog vs. bulk pricing for the target compound) reflects divergent market roles—industrial intermediate vs. niche research chemical .
Biological Activity
cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester, also known as cis-N-Boc-1,3-diaminocyclobutane, is a carbamate derivative with a molecular formula of C10H20N2O2 and a molecular weight of approximately 200.28 g/mol. This compound has garnered interest in scientific research due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The structure of this compound features:
- A cyclobutyl ring .
- An amino group at the 3-position.
- A tert-butyl ester functional group.
These structural characteristics contribute to its unique reactivity and biological interactions.
1. Enzymatic Interactions
Preliminary studies suggest that this compound may interact with various enzymes, particularly serine hydrolases, which are crucial in metabolic pathways. The compound's ability to act as a substrate or inhibitor in enzymatic reactions warrants further investigation into its pharmacological profiles.
2. Buffering Agent
This compound has been noted for its potential use as a non-ionic organic buffering agent , especially in cell culture applications. Maintaining pH levels between 6 and 8.5 is essential for optimal cellular function, making this compound a valuable tool in biological research.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-Methylcyclobutylamine | Cyclobutyl ring and amine group | Lacks the carbamate structure |
| Cyclobutylcarbamic acid | Carbamate structure without amino substitution | Does not contain the methyl group |
| tert-Butyl carbamate | Simple carbamate structure | No cyclobutyl ring or amino substitution |
This table illustrates how the unique combination of functional groups in this compound may influence its reactivity and biological activity compared to other related compounds.
Study on Neuroprotective Agents
A study investigating compounds similar to this compound found that certain derivatives exhibited protective effects on astrocytes against amyloid-beta toxicity. While specific data on this compound are lacking, it highlights the potential for similar structures to offer neuroprotection through modulation of inflammatory responses and cell viability .
Synthesis and Applications
The synthesis of this compound can be achieved through various methods tailored to specific research goals. Its applications extend beyond basic research into potential therapeutic areas, including drug design where carbamate derivatives are explored for their ability to act as inhibitors of key enzymes involved in disease processes .
Q & A
Q. How does the methyl group at position 1 of the cyclobutane modulate steric interactions in catalytic processes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
